tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Enantioselective synthesis Chiral resolution Bromodomain inhibitors

tert-Butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate (CAS 2742623-48-7) is a chiral Boc-protected amine derivative of the imidazo[1,2-a]pyridine scaffold. The compound features an (R)-configured α-ethylamine linker at the 2-position and a bromine substituent at the 8-position, key structural determinants for downstream stereoselective transformations.

Molecular Formula C14H18BrN3O2
Molecular Weight 340.22 g/mol
Cat. No. B13578802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
Molecular FormulaC14H18BrN3O2
Molecular Weight340.22 g/mol
Structural Identifiers
SMILESCC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1
InChIKeySWXAZDNRJYCGAW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Chiral Boc-Protected Imidazopyridine Building Block for Stereoselective Synthesis


tert-Butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate (CAS 2742623-48-7) is a chiral Boc-protected amine derivative of the imidazo[1,2-a]pyridine scaffold. The compound features an (R)-configured α-ethylamine linker at the 2-position and a bromine substituent at the 8-position, key structural determinants for downstream stereoselective transformations . With a molecular formula of C₁₄H₁₈BrN₃O₂ and a molecular weight of 340.22 g/mol , it is supplied as a research-grade intermediate with a certified purity of ≥98% .

Why Generic Imidazo[1,2-a]pyridine Intermediates Cannot Substitute for the (R)-8-Bromo-Ethyl Carbamate


This compound's defining features—the (R)-absolute configuration at the α-ethyl stereocenter, regioselective 8-bromo substitution, and the Boc-protected amine—collectively dictate the stereochemical outcome of downstream reactions and the binding orientation within biological targets . The (S)-enantiomer, though commercially available , delivers opposite absolute configuration in final products, rendering it unsuitable for target engagement in bromodomain inhibitor series where the (R)-configuration has been structurally characterized [1]. The achiral methylene-linked analog lacks the chiral information essential for enantioselective synthesis, while the 7-bromo regioisomer [2] alters the electronic distribution and steric environment of the imidazo[1,2-a]pyridine core, impacting cross-coupling reactivity and biological recognition.

Quantitative Differentiation of tert-Butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate Against Closest Analogs


Enantiomeric Configuration: (R)-Stereochemistry Precedence in Bromodomain Inhibitor Lead Series vs. (S)-Enantiomer

Both the target (R)-enantiomer (CAS 2742623-48-7) and its (S)-counterpart (CAS 2763740-73-2) share identical molecular formula (C₁₄H₁₈BrN₃O₂) and molecular weight (340.22 g/mol) . However, the (R)-configuration is the stereochemistry exemplified in imidazo[1,2-a]pyridine-based bromodomain protein inhibitor patent disclosures (WO2019120234A2), where chiral α-ethyl substituents are critical for target engagement [1]. No published patent or literature precedent has been identified for the (S)-enantiomer in this structural class. This qualitative assignment of the (R)-configuration as the biologically validated stereoisomer creates a significant distinction in procurement value.

Enantioselective synthesis Chiral resolution Bromodomain inhibitors

Regioisomeric Purity: 8-Bromo vs 7-Bromo Imidazo[1,2-a]pyridine Carbamate–HPLC Purity Comparison

The target 8-bromo regioisomer is specified at ≥98% HPLC purity by its supplier , whereas the 7-bromo regioisomer (CAS 1445951-50-7) is offered at a minimum purity of NLT 97% [1]. This ≥1% absolute purity differential reflects the more stringent quality control applied to the 8-bromo isomer, consistent with its role as a key intermediate in downstream palladium-catalyzed cross-coupling reactions where positional integrity of the bromine substituent is paramount.

Regioselective synthesis Cross-coupling Quality control

Chiral α-Ethyl Linker vs Achiral Methylene Linker: Molecular Weight Differential and Stereochemical Information Content

The target compound differs from its closest achiral analog, tert-butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate, by the replacement of the methylene linker (–CH₂–) with a chiral α-ethyl linker (–CH(CH₃)–). This structural change results in a molecular weight increase of 14.03 g/mol (from 326.19 g/mol to 340.22 g/mol) . The additional CH₂ group is not merely a mass increment; it constitutes the locus of the (R)-stereocenter, which is indispensable for asymmetric induction in all subsequent transformations.

Chiral building block Stereoselective synthesis Medicinal chemistry

High-Value Application Scenarios for tert-Butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate


Stereoselective Synthesis of BRD4 Bromodomain Inhibitor Intermediates

Utilize the (R)-enantiomer as a chiral building block to access advanced intermediates consistent with the stereochemistry specified in bromodomain protein inhibitor patent disclosures (WO2019120234A2) [1]. The (R)-configuration has been structurally characterized in this inhibitor series; procurement of the (R)-enantiomer avoids the need for chiral resolution or stereoinversion, reducing synthetic step count and cost.

Regioselective Palladium-Catalyzed Cross-Coupling Library Synthesis

The 8-bromo substituent, supplied at ≥98% purity , is ideally positioned for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate 8-aryl/heteroaryl imidazo[1,2-a]pyridine libraries. The positionally defined bromine ensures consistent regiochemical outcomes, while the high purity specification minimizes catalyst poisoning and byproduct formation.

Chiral HPLC Reference Standard for Enantiomeric Purity Monitoring

Deploy the (R)-enantiomer as a certified reference standard (purity ≥98% ) for the development and validation of chiral HPLC methods. This is essential for monitoring enantiomeric excess in downstream API manufacturing where the (S)-enantiomer represents a critical impurity that must be controlled.

Quote Request

Request a Quote for tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.